(3-sec-Butyloxy-4-methylphenyl)Zinc bromide
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Overview
Description
(3-sec-butyloxy-4-methylphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-sec-butyloxy-4-methylphenyl)zinc bromide typically involves the reaction of 3-sec-butyloxy-4-methylphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-sec-butyloxy-4-methylphenyl bromide+Zn→(3-sec-butyloxy-4-methylphenyl)zinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-sec-butyloxy-4-methylphenyl)zinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are facilitated by palladium catalysts and involve the formation of carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and aryl halides.
Conditions: Reactions are typically carried out in an inert atmosphere at temperatures ranging from room temperature to 100°C.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Chemistry
In chemistry, (3-sec-butyloxy-4-methylphenyl)zinc bromide is used in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it a valuable reagent in the construction of molecular frameworks.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological and medicinal properties. For example, biaryl compounds synthesized through Suzuki-Miyaura coupling are often used in drug discovery and development.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic materials. Its role in forming stable carbon-carbon bonds is crucial in the development of these materials.
Mechanism of Action
The mechanism of action of (3-sec-butyloxy-4-methylphenyl)zinc bromide in cross-coupling reactions involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The organozinc compound transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- (4-sec-butyloxy-3,5-dimethylphenyl)zinc bromide
- (2-(4-methylphenyl)ethyl)zinc bromide
Uniqueness
Compared to similar compounds, (3-sec-butyloxy-4-methylphenyl)zinc bromide offers unique reactivity due to its specific substitution pattern. This allows for the selective formation of desired products in cross-coupling reactions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C11H15BrOZn |
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Molecular Weight |
308.5 g/mol |
IUPAC Name |
bromozinc(1+);1-butan-2-yloxy-2-methylbenzene-5-ide |
InChI |
InChI=1S/C11H15O.BrH.Zn/c1-4-10(3)12-11-8-6-5-7-9(11)2;;/h5,7-8,10H,4H2,1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
FHTHTKITNBOLML-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C)OC1=C(C=C[C-]=C1)C.[Zn+]Br |
Origin of Product |
United States |
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